Product packaging for 1-Chloro-9-iodo-phenazine(Cat. No.:CAS No. 2367002-82-0)

1-Chloro-9-iodo-phenazine

Cat. No.: B3018223
CAS No.: 2367002-82-0
M. Wt: 340.55
InChI Key: NCNHCDIQYMGFSZ-UHFFFAOYSA-N
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Description

Overview of the Phenazine (B1670421) Core Structure and its Significance in Chemical Research

Phenazines are a prominent class of nitrogen-containing heterocyclic compounds, structurally defined by a dibenzo[b,f]pyrazine core—a central pyrazine (B50134) ring fused to two benzene (B151609) rings. mdpi.commdpi.com This tricyclic, planar architecture is the foundation for a vast number of derivatives, with over 150 natural variants and more than 6,000 synthetic analogues reported. mdpi.comresearchgate.net Many phenazine compounds are naturally produced by diverse bacteria, such as those from the Pseudomonas and Streptomyces genera, where they play roles in microbial competition and virulence. mdpi.comusm.edu

In chemical and medicinal research, the phenazine scaffold is considered a "privileged structure." rroij.com This designation arises from its ability to bind to multiple biological targets, leading to a wide spectrum of pharmacological activities. mdpi.comrroij.com The biological effects of phenazines are diverse, including antimicrobial, antifungal, antiparasitic, and antitumor properties. mdpi.commdpi.comresearchgate.netusm.eduacs.org The planar nature of the phenazine ring allows it to intercalate with DNA, a mechanism contributing to its cytotoxicity, while its redox-active properties enable it to generate reactive oxygen species (ROS), another source of its bioactivity. mdpi.commdpi.comusm.edu The specific biological and physical properties of any given phenazine derivative are dictated by the type and position of its functional groups. mdpi.commdpi.com

Classification and Structural Features of Halogenated Phenazines

Halogenated phenazines are derivatives of the core phenazine structure that bear one or more halogen atoms (fluorine, chlorine, bromine, or iodine). While some brominated and chlorinated phenazines are found in nature, iodinated and fluorinated phenazines are typically products of chemical synthesis. mdpi.com

The introduction of halogens to the phenazine scaffold is a key strategy in medicinal chemistry to modulate the molecule's physicochemical properties and enhance its biological efficacy. Halogenation can significantly impact a compound's lipophilicity, electronic distribution, and steric profile, which in turn influences its interaction with biological targets. mdpi.comacs.org

These derivatives can be classified based on several features:

Type of Halogen: Compounds can contain a single type of halogen (e.g., dichlorophenazines) or mixed halogens (e.g., chloro-iodophenazines).

Number of Halogens: The scaffold can be mono-, di-, or poly-halogenated.

Substitution Pattern: The position of the halogen atoms on the phenazine rings is critical. Structure-activity relationship (SAR) studies have shown that the substitution pattern dramatically affects biological activity. mdpi.comacs.org For example, research has demonstrated that 6-substituted halogenated phenazines can have enhanced biofilm eradication capabilities. mdpi.comsemanticscholar.org

Synthetic halogenated phenazines have garnered significant attention for their potent ability to combat and eradicate persistent bacterial biofilms, particularly those of Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). mdpi.comresearchgate.netnih.gov

Rationale for Investigating 1-Chloro-9-iodo-phenazine within the Halogenated Phenazine Landscape

The specific investigation of this compound is driven by the systematic exploration of structure-activity relationships within the halogenated phenazine class. mdpi.comacs.orgnih.gov The development of new antimicrobial agents requires a deep understanding of how specific structural modifications affect biological function. By synthesizing and testing a wide array of analogues, researchers can pinpoint the structural features that lead to optimal potency and desirable properties. acs.orgnih.gov

The rationale for studying a di-halogenated compound with two different halogens, like this compound, is multifaceted:

Fine-Tuning of Properties: Chlorine and iodine have different sizes (atomic radii) and electronegativities. Placing a chlorine atom at the C1 position and a larger, less electronegative iodine atom at the C9 position allows for a precise tuning of the molecule's electronic and steric landscape. This can influence its binding affinity to target enzymes or its ability to permeate bacterial cell membranes.

Exploring Chemical Space: The synthesis of asymmetrically substituted phenazines, such as those with different halogens at distinct positions, expands the chemical diversity of available compounds. acs.orgacs.org This increases the probability of discovering novel agents with unique or improved mechanisms of action, potentially overcoming existing drug resistance. nih.govrsc.org

Contribution to SAR Models: Data from this compound contributes to comprehensive SAR models. acs.org These models help chemists predict the activity of yet-unsynthesized derivatives, guiding future research toward more effective and less toxic therapeutic candidates. The synthesis of related compounds, such as mixed halogenated 1-hydroxyphenazines, underscores this strategy of probing diverse substitutions to optimize antibacterial and biofilm-eradicating profiles. acs.org

In essence, the focused study of this compound is a logical step in the rational design of next-generation antibiotics inspired by the potent biological activity of the halogenated phenazine scaffold. nih.govcncb.ac.cn

Properties of this compound

PropertyValueSource
Chemical Formula C₁₂H₆ClIN₂ bldpharm.commolport.com
Molecular Weight 340.55 g/mol bldpharm.commolport.com
CAS Number 2367002-82-0 bldpharm.com
MDL Number MFCD32111680 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6ClIN2 B3018223 1-Chloro-9-iodo-phenazine CAS No. 2367002-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-9-iodophenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClIN2/c13-7-3-1-5-9-11(7)16-12-8(14)4-2-6-10(12)15-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNHCDIQYMGFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C3C(=N2)C=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Chloro 9 Iodo Phenazine and Analogous Halogenated Phenazine Systems

Historical Perspectives on Phenazine (B1670421) Synthesis Routes

The synthesis of the phenazine core has a rich history with several classical methods. The Wohl-Aue reaction, for instance, involves the condensation of an aromatic nitro compound with an aniline (B41778). nih.govresearchgate.net Another traditional approach is the Beirut reaction. rsc.org These methods, while foundational, can sometimes be limited by harsh reaction conditions, low yields, and a lack of regioselectivity, especially when preparing unsymmetrically substituted phenazines. nih.gov Early methods also included the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds. rsc.org Over the past century, more than 6,000 phenazine-containing compounds have been identified, including both natural products and synthetic derivatives, driving the development of more efficient synthetic pathways. rsc.orgnih.gov

Contemporary Approaches for Halogenated Phenazine Core Construction

Modern organic synthesis has introduced more refined and versatile methods for constructing the phenazine nucleus, offering greater control over substitution patterns and accommodating a wider range of functional groups.

Buchwald–Hartwig Cross-Coupling and Reductive Cyclization Strategies

The Buchwald-Hartwig cross-coupling reaction has emerged as a powerful tool for C-N bond formation in the synthesis of phenazines. nih.govresearchgate.net This palladium-catalyzed reaction can be used to couple anilines with aryl halides. nih.govbeilstein-journals.org A subsequent reductive cyclization step then forms the phenazine ring system. nih.gov This two-step sequence allows for the modular construction of phenazines, enabling the introduction of diverse substituents. nih.govsemanticscholar.org For example, 1-methoxyphenazine (B1209711) scaffolds can be generated through a Buchwald-Hartwig cross-coupling followed by a reductive cyclization, achieving average yields of 70% and 68% for each step, respectively. nih.gov This strategy has been successfully applied to synthesize a variety of halogenated phenazines by using appropriately substituted anilines and aryl halides. mdpi.comarkat-usa.org For instance, the coupling of diverse anilines with 2-bromo-3-nitroanisole, followed by a sodium borohydride-mediated reductive cyclization, is an effective route. semanticscholar.orgmdpi.com

Table 1: Buchwald-Hartwig/Reductive Cyclization for Phenazine Synthesis

Reactant 1 Reactant 2 Catalyst/Reagents Product Type Average Yield
Substituted Anilines 2-bromo-3-nitroanisole Pd catalyst, NaBH₄ 1-Methoxyphenazines 68-70%
Aryl Bromide Aniline Pd(OAc)₂, Base Diarylamine intermediate -

Wohl–Aue Reaction Modifications for Halogenated Phenazines

The classical Wohl-Aue reaction has been adapted for the synthesis of halogenated phenazines, often providing a modular approach to access diverse substitution patterns. researchgate.netresearchgate.net While the traditional reaction can suffer from low yields and side products, modern modifications have improved its efficiency and scope. nih.gov For example, a convergent Wohl-Aue reaction has been used to synthesize a library of 20 halogenated phenazines, including 6-substituted analogues. researchgate.netacs.org This approach allows for the exploration of structure-activity relationships by systematically varying the substituents on the aniline and nitroarene starting materials. researchgate.net One common method involves the condensation of o-phenylenediamine (B120857) with glyoxal, followed by chlorination.

Copper-Promoted Jourdan–Ullmann Coupling in Phenazine Synthesis

The Jourdan-Ullmann reaction, particularly the copper-promoted variant, provides another valuable route for constructing the phenazine framework. rroij.comrroij.com This reaction involves the coupling of an aniline with an aryl halide in the presence of a copper catalyst to form a diarylamine intermediate, which then undergoes cyclization. rroij.comrroij.com This method is advantageous for creating diverse phenazine-1-carboxylic acid analogues by reacting various anilines with 2-bromo-3-nitrobenzoic acid. rroij.comrroij.com The subsequent reductive ring closure is often accomplished using sodium borohydride. rroij.comrroij.com The Jourdan-Ullmann coupling step itself can have yields ranging from 29-99%. rroij.com

Table 2: Copper-Promoted Jourdan-Ullmann Coupling for Phenazine Synthesis

Reactant 1 Reactant 2 Catalyst/Reagents Intermediate Cyclization Reagent Final Product

N-Aryl-2-nitrosoaniline Intermediates in Phenazine Formation

A modular synthetic route involving N-aryl-2-nitrosoaniline intermediates has been developed to access halogenated phenazines, particularly those with substitution at the 3-position. nih.govacs.org In this method, anilines are reacted with a nitroarene, such as 2-nitro-5-chloroanisole, in the presence of a strong base like potassium tert-butoxide to form the N-aryl-2-nitrosoaniline intermediate. nih.govacs.orgresearchgate.net These intermediates, which can be unstable, are then cyclized to the corresponding phenazine using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA). nih.govacs.org This approach has enabled the synthesis of new series of 3-substituted halogenated phenazines. nih.govacs.orgresearchgate.net

Regioselective Halogenation Techniques (Chlorination and Iodination)

The introduction of halogen atoms at specific positions on the phenazine ring is crucial for synthesizing compounds like 1-chloro-9-iodo-phenazine. This requires regioselective halogenation methods.

Direct halogenation of the pre-formed phenazine core can be challenging due to the potential for multiple products. Therefore, the synthesis of specifically halogenated phenazines often relies on using halogenated starting materials in the core construction methods described above.

For chlorination , starting materials such as chlorinated anilines or nitroarenes are commonly employed in reactions like the Buchwald-Hartwig coupling or the Wohl-Aue reaction. mdpi.com For example, 2,7-dichlorophenazine (B3189586) can be synthesized by the chlorination of phenazine, which itself can be formed from the condensation of o-phenylenediamine and glyoxal.

For iodination , similar strategies apply, where iodo-substituted precursors are used. Additionally, direct iodination of electron-rich aromatic compounds can be achieved with high regioselectivity using reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid. organic-chemistry.org This method is effective for methoxy- or methyl-substituted aromatics. organic-chemistry.org Another approach involves the use of silver salts, such as Ag₂SO₄ or AgSbF₆, with iodine to iodinate chlorinated aromatic compounds with good regioselectivity. nih.gov A facile method for synthesizing iodo-benzo[a]phenazines involves a regioselective 6-endo-dig iodocyclization of 2-aryl-3-(aryl/alkylethynyl)quinoxalines. rsc.org

Enzymatic halogenation is also an emerging field. Vanadium-dependent haloperoxidases have been identified that can regioselectively halogenate phenazine-derived substrates. acs.orgnih.govchemrxiv.orgchemrxiv.org For instance, the enzyme LvcH has been shown to be a regioselective vanadium-dependent chloroperoxidase. acs.orgnih.govchemrxiv.orgchemrxiv.org

To synthesize this compound specifically, a plausible strategy would involve the coupling of a chlorinated aniline with an iodinated nitrobenzene (B124822) derivative (or vice versa) using one of the contemporary coupling methods, followed by cyclization. The precise choice of starting materials and reaction conditions would be critical to ensure the desired 1,9-disubstitution pattern.

Strategies for Introducing Halogens at Specific Phenazine Positions (e.g., C-1 and C-9)

Development of Modular Synthetic Routes for Scaffold Diversification

Modular synthetic routes are instrumental in the generation of libraries of halogenated phenazines for structure-activity relationship (SAR) studies and the discovery of new bioactive compounds. researchgate.netnih.govresearchgate.netnih.gov These routes are designed to allow for the easy variation of substituents on the phenazine scaffold by simply changing the starting materials.

Several research groups have reported the successful implementation of modular syntheses for halogenated phenazines. researchgate.netresearchgate.netnih.gov These strategies often rely on robust and versatile reactions like the Wohl-Aue synthesis, Jourdan-Ullmann coupling, and modern cross-coupling reactions such as the Buchwald-Hartwig amination.

A modular approach to this compound would ideally involve the coupling of two different aromatic precursors, one containing the chloro-substituent and the other the iodo-substituent, or a precursor that allows for the sequential and regioselective introduction of these halogens. The development of such a route would not only provide access to the target compound but also to a wide range of other di-halogenated phenazines with varying substitution patterns.

The following table summarizes key modular synthetic routes that have been developed for the diversification of the phenazine scaffold.

Modular Route Key Reaction Building Blocks Diversification Points Reference(s)
Wohl-Aue Synthesis CondensationSubstituted anilines and nitrobenzenesPositions on both benzene (B151609) rings of the phenazine core. researchgate.net
Jourdan-Ullmann/Reductive Cyclization C-N Coupling/CyclizationAnilines and 2-bromo-3-nitrobenzoic acidPositions 6, 7, 8, and 9 of the phenazine-1-carboxylic acid scaffold. nih.gov
Buchwald-Hartwig/Reductive Cyclization C-N Coupling/CyclizationAnilines and 2-bromo-3-nitroanisoleVarious positions on the phenazine scaffold. google.com
N-Aryl-2-nitrosoaniline Intermediates CyclizationAnilines and 2-nitroanisole (B33030) derivativesEnables functionalization at the 3-position and other positions depending on the aniline. google.com

Elucidation of Structure Activity Relationships Sar in Halogenated Phenazine Systems

Influence of Halogen Substitution Patterns on Molecular Interactions

The type, number, and position of halogen atoms on the phenazine (B1670421) scaffold are determining factors for the compound's biological efficacy. mdpi.comacs.org Halogenation can enhance activities such as biofilm eradication and antibacterial action against various pathogens. mdpi.commdpi.com

The specific positioning of chloro and iodo groups on the phenazine ring significantly impacts the molecule's biological activity. Studies on various halogenated compounds have consistently shown that the location of the halogen is crucial. For instance, in tropane (B1204802) derivatives, antiplasmodial activity increases with the halogen atom in the ortho position, while for antitrypanosomal activity, the para position is more favorable. uantwerpen.be Similarly, for phenothiazine (B1677639) derivatives, the introduction of a halogen at the 2nd position enhances sedative effects. amu.edu.az

In the context of phenazines, substitutions at various positions such as C2, C4, C6, C7, and C8 have been explored to understand their impact on antibacterial and biofilm-eradicating profiles. nih.govacs.org For example, 6-substituted halogenated phenazine derivatives have been shown to enhance biofilm eradication. mdpi.com The reactivity of a halogen atom at the 2-position of the phenazine nucleus has also been well-demonstrated. uct.ac.za While direct SAR data for 1-Chloro-9-iodo-phenazine is not extensively detailed in the provided results, the principles derived from related halogenated systems suggest that the 1 and 9 positions of the chloro and iodo substituents, respectively, would create a unique electronic and steric profile that dictates its specific molecular interactions and subsequent biological activity.

The presence of multiple halogen atoms on a heterocyclic scaffold often leads to enhanced biological activity. mdpi.com Studies on various classes of compounds, including pyrimidines and phenazines, support this observation. For instance, dichloro-pyrimidine derivatives containing an additional third halogen atom (fluorine, bromine, or iodine) exhibit enhanced antimicrobial and antibiofilm activities. mdpi.com

Table 1: Impact of Halogen Substitution on Biological Activity

Compound Class Substitution Pattern Observed Effect on Activity
Phenazines 6-substituted halogenation Enhanced biofilm eradication. mdpi.com
Phenazines 7,8-dihalogenation (5,10-dioxides) Enhanced cytotoxic potency. uio.no
Phenazines Dichlorination (anilino & phenyl rings) Increased activity against M. leprae. nih.gov
Pyrimidines Tri-halogenation (e.g., dichloro + F/Br/I) Enhanced antimicrobial and antibiofilm properties. mdpi.com
Tropanes para-halogenation Higher activity against T. b. brucei. uantwerpen.be
Tropanes ortho-halogenation Increased antiplasmodial activity. uantwerpen.be

Positional Effects of Chloro and Iodo Substituents

Stereochemical Considerations and Planarity of the Phenazine Core

The core structure of phenazine is a planar, aromatic system composed of a pyrazine (B50134) ring fused with two benzene (B151609) rings. nih.gov This planarity is a key feature that influences its ability to intercalate with DNA and interact with other planar biological structures. However, the introduction of bulky substituents can lead to distortions from this planarity. acs.org

Ligand Design and Modification Strategies for Halogenated Phenazine Derivatives

The design and modification of halogenated phenazines are driven by the need to enhance their therapeutic properties, such as antibacterial and biofilm-eradicating activities. mdpi.commdpi.com Synthetic strategies often focus on introducing halogens at specific positions to improve efficacy. mdpi.com For example, a series of halogenated phenazines were developed, inspired by natural compounds, which showed potent activity against Gram-positive pathogens. mdpi.com

One key strategy involves the systematic structural diversification of the phenazine scaffold. mdpi.com This includes probing various substitutions at different positions to build a comprehensive SAR profile. acs.org For instance, the development of new synthetic routes allows for rapid access to a variety of halogenated phenazine analogues from diverse building blocks like anilines and nitroarenes. rsc.org Another approach is the development of prodrugs to mitigate potential toxicity and improve properties like water solubility. nih.gov By designing nitroarene-based prodrugs of halogenated phenazines, researchers aim for bacterial-specific activation, leveraging intracellular nitroreductase enzymes to release the active agent. nih.gov These modification strategies underscore the importance of rational design, guided by SAR studies, to optimize the therapeutic potential of halogenated phenazines.

Mechanistic Investigations of Halogenated Phenazine Action at the Molecular Level

Interactions with Biomolecular Targets

The planar, aromatic structure of the phenazine (B1670421) core is a key determinant of its ability to interact with biological macromolecules, particularly nucleic acids and proteins.

Phenazine derivatives are well-known for their ability to bind to DNA, primarily through intercalation. researchgate.netuaeu.ac.ae This binding mode involves the insertion of the planar phenazine ring system between the base pairs of the DNA double helix. uaeu.ac.aeresearchgate.net This interaction is stabilized by π-π stacking forces between the aromatic phenazine core and the DNA bases. The specific binding affinity and selectivity can be influenced by the nature and position of substituents on the phenazine scaffold. uaeu.ac.ae

While the precise binding characteristics of 1-Chloro-9-iodo-phenazine have not been specifically reported, studies on analogous compounds suggest that it likely interacts with DNA. For instance, dipyridophenazine derivatives have been shown to bind to DNA through a combination of intercalation and electrostatic modes. researchgate.net The presence of halogen substituents can further modulate these interactions. Research on ruthenium(II) complexes with iodo-substituted ligands demonstrated higher DNA binding constants compared to their chloro-analogues, suggesting that the iodine atom in this compound could significantly influence its DNA binding affinity. researchgate.net The binding of intercalators can lead to structural distortions of the DNA helix, such as unwinding and lengthening, which can interfere with essential cellular processes like DNA replication and transcription. uaeu.ac.ae

Table 1: DNA Binding Modes of Related Phenazine Analogues

Compound Class Primary Binding Mode(s) Reference(s)
Dipyridophenazine Derivatives Intercalation, Electrostatic researchgate.net
General Phenazine Derivatives Intercalation, Groove Binding uaeu.ac.ae

A significant consequence of DNA binding by small molecules is the inhibition of enzymes that process DNA. Topoisomerases, which are vital for managing DNA topology during replication, transcription, and repair, are prominent targets for phenazine derivatives. mdpi.comnih.gov Certain phenazine compounds, such as XR11576 and XR5944, have been shown to act as dual inhibitors of both topoisomerase I and topoisomerase II by stabilizing the enzyme-DNA cleavage complex. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks.

Further studies have identified specific synthetic phenazine derivatives that act as dual inhibitors of topoisomerases I and II. mdpi.com Ruthenium complexes incorporating phenazine-derived ligands have also been reported to be potent topoisomerase inhibitors. researchgate.net The introduction of a phenazine unit into these complexes was found to be a key factor in their activity. researchgate.net Given this established activity profile for the phenazine class, it is plausible that this compound could exhibit inhibitory effects on topoisomerase enzymes, thereby contributing to its biological effects.

Table 2: Topoisomerase Inhibition by Various Phenazine Compounds

Compound/Complex Target Enzyme(s) Mechanism Reference(s)
XR11576 Topoisomerase I & II Complex Stabilization nih.gov
XR5944 Topoisomerase I & II Complex Stabilization nih.gov
Synthetic Phenazine 181 Topoisomerase I & II Dual Inhibition mdpi.com

DNA Intercalation and Binding Mechanisms

Redox Cycling and Electron Transfer Mechanisms

Phenazines are inherently redox-active molecules, capable of undergoing reversible oxidation-reduction reactions. nih.govgoogle.com This property is central to many of their biological functions and allows them to act as electron shuttles, transferring electrons between different metabolic components and the extracellular environment. nih.govnih.gov

A key outcome of phenazine redox cycling, particularly in aerobic environments, is the generation of reactive oxygen species (ROS). nih.gov When a reduced phenazine transfers an electron to molecular oxygen, it can lead to the formation of the superoxide (B77818) radical (O₂⁻). nih.gov Subsequent reactions can produce other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

Studies on 1-hydroxyphenazine (B607933) (1-HP) have demonstrated its ability to mediate the production of superoxide radicals under physiological conditions, a process enhanced by the presence of cellular reductants like NADPH. nih.gov The generation of these intracellular oxidants can lead to oxidative stress, causing damage to DNA, proteins, and lipids. acs.org While not directly studied for this compound, research on other halogenated aromatic compounds, such as halobenzoquinones, shows that the type of halogen substitution significantly impacts the rate of ROS generation, with iodo-substituted compounds often being more potent ROS inducers than their chloro-substituted counterparts. acs.org This suggests that the di-halogenated structure of this compound could be conducive to efficient ROS production.

By participating in electron transfer reactions, phenazines can directly influence the redox state of a cell. google.com They can oxidize cellular pools of reducing equivalents, such as the NADH/NAD⁺ ratio, which is a critical indicator of cellular metabolic status. mit.edu In some microorganisms, phenazine redox cycling is a mechanism to maintain redox homeostasis and support survival under anaerobic conditions by facilitating the oxidation of substrates and the generation of ATP. nih.govmit.edu

The modulation of the cellular redox environment is a double-edged sword; while it can be a survival mechanism for some bacteria, the resulting oxidative stress from ROS generation is a potent mechanism of toxicity against other cells. acs.org The ability of halogenated phenazines to alter the cellular redox balance is therefore a crucial aspect of their molecular action.

Generation of Reactive Oxygen Species (ROS) via Redox Processes

Metal-Dependent Mechanistic Pathways

The two nitrogen atoms in the phenazine ring act as Lewis bases, making the phenazine scaffold an excellent ligand for coordinating with metal ions. nih.govjst.go.jp Phenazine derivatives can form stable complexes with a variety of transition metals, including ruthenium, copper, and nickel. acs.orgresearchgate.net This interaction with metals can lead to novel mechanistic pathways that are distinct from those of the metal-free phenazine.

The formation of a metal complex can significantly alter the physicochemical properties of the phenazine, including its redox potential, solubility, and steric profile. acs.org For example, ruthenium-phenazine complexes have been synthesized and studied for their unique DNA binding and cleavage activities, acting as "light-switch" molecules that fluoresce upon DNA intercalation. researchgate.net In some cases, the metal itself is the reactive center, with the phenazine ligand serving to deliver the metal to a biological target like DNA or to modulate its reactivity. researchgate.netacs.org The formation of such complexes represents a distinct pathway through which halogenated phenazines like this compound could exert their effects, potentially involving metal-catalyzed oxidative processes or the formation of highly targeted metallodrugs.

Influence of Electrochemical Potential on Phenazine-Mediated Processes

The electrochemical potential of halogenated phenazines is a critical determinant of their reactivity and their ability to participate in electron transfer processes. While direct experimental data for this compound is not extensively available in the reviewed literature, a comprehensive understanding of its electrochemical behavior can be extrapolated from studies on related halogenated phenazine derivatives and fundamental principles of physical organic chemistry. The introduction of halogen substituents onto the phenazine core significantly modulates its electronic properties, thereby influencing its redox potential and the kinetics of phenazine-mediated reactions.

Halogen atoms are electron-withdrawing groups, and their presence on the aromatic rings of the phenazine structure tends to make the reduction potential more positive (or less negative) compared to the unsubstituted phenazine molecule. mdpi.com This is a consequence of the inductive effect of the halogens, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the phenazine system. arkat-usa.org A lower LUMO energy facilitates the acceptance of electrons, thus making the molecule easier to reduce.

Theoretical and computational studies have consistently shown that the number and position of halogen substituents have a pronounced effect on the electronic and thermodynamic properties of phenazines. researchgate.net An increase in the number of halogen substituents generally leads to a more positive redox potential. The nature of the halogen itself is also a key factor. The electron-withdrawing strength of halogens decreases down the group (F > Cl > Br > I). Consequently, a chloro substituent will have a stronger influence on increasing the redox potential than an iodo substituent at an equivalent position. In the case of this compound, the presence of both a chlorine and an iodine atom would result in a redox potential that is more positive than that of the parent phenazine, with the final value being a composite of the individual and positional effects of both halogens.

Phenazine-mediated processes, particularly in biological and bioelectrochemical systems, are intrinsically linked to the compound's redox potential. nih.gov Phenazines can act as electron shuttles, accepting electrons from a donor and transferring them to an acceptor. The efficiency and directionality of this process are governed by the relative electrochemical potentials of the phenazine and the other components of the system. For instance, in microbial fuel cells, phenazines produced by bacteria can mediate electron transfer to an electrode. The potential at which the electrode is held influences both the rate of phenazine reduction/oxidation and, in some cases, the biological production of the phenazines themselves. nih.gov

The influence of the electrochemical potential on the behavior of halogenated phenazines can be summarized in the following key areas:

Redox Cycling: The ability of this compound to undergo reversible redox cycling is fundamental to its function as an electron mediator. In aqueous media, this typically involves a two-electron, two-proton reduction. The standard potential (E°) of this process is a key parameter. In aprotic solvents, two distinct one-electron reduction steps may be observed, each with its own characteristic potential.

Electron Transfer Kinetics: The electrochemical potential difference between the phenazine and its reaction partner provides the thermodynamic driving force for electron transfer. The rate of these reactions, however, is also influenced by the reorganization energy and other kinetic factors. Halogen substitution can impact these parameters, though such effects are often secondary to the primary influence on the redox potential.

Interaction with Biological Systems: In a biological context, the electrochemical potential of this compound would determine its ability to interact with cellular redox couples, such as NADH/NAD+ or cytochromes. The antibacterial activity of some halogenated phenazines has been attributed to their ability to disrupt cellular redox homeostasis and generate reactive oxygen species (ROS), processes that are initiated by electron transfer events. mdpi.com

To illustrate the expected impact of halogenation on the electrochemical properties of phenazines, the following table presents hypothetical and literature-derived redox potential data for related compounds.

CompoundSubstituentsFirst Reduction Potential (E¹red vs. SCE)Second Reduction Potential (E²red vs. SCE)Notes
PhenazineNone-1.2 V-Value for parent phenazine.
2-Chlorophenazine2-ClMore positive than Phenazine-Expected trend due to electron-withdrawing Cl.
1-Iodophenazine1-IMore positive than Phenazine-Expected trend, but less pronounced than Cl.
This compound1-Cl, 9-IMore positive than single halogenated derivatives-Hypothetical, based on additive effects.
OctafluorophenazinePerfluoroSignificantly more positive than Phenazine-Illustrates the strong effect of multiple electron-withdrawing groups.

Note: The exact redox potentials for the substituted phenazines listed as "more positive" are not specified due to the lack of direct experimental data in the searched literature. The trend is based on established chemical principles.

Advanced Spectroscopic and Computational Characterization of 1 Chloro 9 Iodo Phenazine

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the unambiguous identification and characterization of molecular structures. For a molecule like 1-Chloro-9-iodo-phenazine, a combination of techniques would be required to ascertain its structure, purity, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR would be fundamental.

The ¹H NMR spectrum is expected to show signals for the six aromatic protons on the phenazine (B1670421) core. The asymmetry introduced by the two different halogen substituents at positions 1 and 9 would make all six protons chemically distinct, leading to a complex spectrum of multiplets. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms, and the heavier iodine atom. For comparison, the protons of the unsubstituted phenazine molecule appear as two multiplets in the range of δ 7.83-8.25 ppm. chemicalbook.com For a related compound, 3-Chloro-8-iodo-1-methoxyphenazine, proton signals have been reported between δ 7.02 and 8.83 ppm. nih.gov

¹³C NMR spectroscopy would complement the proton data by providing signals for each of the 12 unique carbon atoms in the aromatic core. The carbons directly bonded to the halogens (C1 and C9) and the nitrogens would show characteristic shifts. The carbon attached to chlorine would be downfield, while the carbon attached to the heavier iodine atom would experience a shielding effect (heavy-atom effect), shifting it upfield compared to an unsubstituted carbon. Purity assessment is also a key application of NMR, where the presence of signals from impurities or residual solvents can be readily detected.

Table 1: Predicted ¹H NMR Spectral Characteristics for this compound This table is illustrative and based on general principles and data from related compounds.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (J) Notes
H-2, H-3, H-4 ~7.8 - 8.5 Doublet, Triplet, Doublet ortho, meta Protons on the chloro-substituted ring.
H-6, H-7, H-8 ~7.8 - 8.8 Doublet, Triplet, Doublet ortho, meta Protons on the iodo-substituted ring; H-8 may be significantly downfield.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass of the this compound molecular ion, confirming its elemental formula, C₁₂H₆ClIN₂.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and iodine (monoisotopic ¹²⁷I). Electron ionization (EI) MS would likely induce fragmentation, providing structural clues. Characteristic fragmentation pathways for polycyclic aromatic heterocycles often involve the sequential loss of small molecules or radicals. acs.org For this compound, one would expect to observe fragment ions corresponding to the loss of I·, Cl·, and potentially HCN.

Table 2: Expected Mass Spectrometry Data for this compound

Property Expected Value Method
Molecular Formula C₁₂H₆ClIN₂ -
Monoisotopic Mass 339.9315 u Calculation
Average Mass 340.54 g/mol Calculation
Key Fragmentation [M-I]⁺, [M-Cl]⁺ EI-MS

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions characteristic of the extended aromatic system of the phenazine core. arkat-usa.org

The parent phenazine molecule shows several absorption bands, with a long-wavelength maximum (λmax) around 360-390 nm. Theoretical and experimental studies on other halogenated phenazines show that the introduction of halogen substituents typically causes a bathochromic (red) shift in the absorption maxima. arkat-usa.orgresearchgate.net This is attributed to the halogens' ability to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). arkat-usa.org Therefore, this compound would be expected to absorb at slightly longer wavelengths compared to unsubstituted phenazine. The exact position of λmax would depend on the interplay between the electronic effects of both the chloro and iodo substituents.

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This includes fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). Many phenazine derivatives are known to be fluorescent. arkat-usa.org

The emission characteristics of this compound would be significantly influenced by the presence of the heavy iodine atom. The "heavy-atom effect" is known to enhance the rate of intersystem crossing (ISC), the process where an excited singlet state converts to a triplet state. rsc.org This can lead to a decrease in fluorescence quantum yield and the appearance of phosphorescence, even at room temperature. acs.orgnih.gov Therefore, PL studies would be crucial to determine the fluorescence and phosphorescence spectra, quantum yields, and excited-state lifetimes, providing insight into the de-excitation pathways of the molecule.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are used to identify functional groups and confirm structural features.

The IR and Raman spectra of this compound would display a series of bands corresponding to the vibrations of its chemical bonds. Key expected features include:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aromatic C=C and C=N ring stretching: A series of sharp bands between 1400-1600 cm⁻¹. researchgate.net

C-H out-of-plane bending ("oop"): Strong bands in the 675-900 cm⁻¹ region, which are often diagnostic of the substitution pattern on the aromatic rings. libretexts.org

C-Cl stretching: A strong band generally found in the 550-850 cm⁻¹ region. libretexts.org

C-I stretching: Expected at lower frequencies, typically below 600 cm⁻¹.

Comparing the experimental spectra with those calculated via computational methods can aid in the precise assignment of each vibrational mode.

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and understanding the properties of molecules. nih.gov For this compound, computational studies would provide invaluable insights that complement experimental data.

DFT calculations can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure, including bond lengths and angles.

Predict spectroscopic data: Simulate IR, Raman, and NMR spectra to aid in the assignment of experimental results. researchgate.net

Analyze electronic structure: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This information is key to understanding the UV-Vis absorption spectrum and the molecule's redox properties. Studies on related systems show that halogen substituents effectively lower the LUMO energy of the phenazine core. arkat-usa.org

Investigate excited states: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, correlating directly with UV-Vis and photoluminescence spectra. d-nb.info

Such computational analyses provide a deeper understanding of the structure-property relationships in halogenated phenazines, guiding the design of new materials with tailored electronic and optical properties. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations would provide critical insights into its geometry, electronic distribution, and chemical reactivity. The calculations typically involve optimizing the molecular structure to find its lowest energy conformation and then computing various electronic properties.

The electronic structure of the phenazine core is significantly influenced by the two different halogen substituents. The chlorine and iodine atoms exert electron-withdrawing inductive effects, which would lower the energy levels of the molecular orbitals compared to unsubstituted phenazine. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical behavior. The HOMO is related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. ajchem-a.comscirp.org

In this compound, the HOMO is expected to be distributed primarily over the electron-rich phenazine ring system, while the LUMO would also be located on the aromatic system. The halogen substituents would modulate the energies of these orbitals. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict these energies with reasonable accuracy. The HOMO-LUMO gap provides a qualitative idea of the energy of the first electronic absorption peak, although for quantitative prediction, Time-Dependent DFT (TD-DFT) is required. reddit.com

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative, based on analogous compounds)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. unige.ch By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, flexibility, and interactions with the surrounding environment, such as solvent molecules or biological macromolecules. unige.chresearchgate.net

For an isolated this compound molecule, the phenazine core is expected to be largely planar and rigid. MD simulations would confirm this planarity and could explore minor vibrational motions. The primary value of MD simulations for this molecule would be in studying its interactions within a condensed phase. For instance, simulations in a solvent box (e.g., water or an organic solvent) would reveal information about the solvation shell and preferential interactions.

Furthermore, MD simulations are invaluable for studying how ligands bind to biological targets. researchgate.net Given that many phenazine derivatives interact with DNA, a simulation could be set up to model the docking and binding of this compound into the minor groove of a DNA duplex. Such simulations could elucidate the specific intermolecular interactions, such as halogen bonds and van der Waals forces, that stabilize the complex, and assess the conformational changes in both the ligand and the DNA upon binding.

Energy Framework Analysis for Supramolecular Interactions, including Halogen Bonding

Energy framework analysis is a computational tool used to investigate the strength and nature of intermolecular interactions within a crystal lattice. This analysis calculates the interaction energies between a central molecule and its neighbors, partitioning them into electrostatic, polarization, dispersion, and repulsion components to build a visual framework of the crystal's energetic architecture. mdpi.comrsc.org

For this compound, the most significant supramolecular interaction is expected to be halogen bonding. nsf.gov A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile (a halogen bond acceptor). acs.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite the covalent bond. acs.org The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F).

Table 2: Expected Supramolecular Interactions and Their Typical Energies for this compound

Prediction of Photophysical Properties and Singlet Oxygen Generation Efficiencies

The photophysical properties of a molecule describe its behavior upon absorption of light, including processes like fluorescence, phosphorescence, and energy transfer. For photosensitizers, a key property is the efficiency of generating singlet oxygen (¹O₂), a reactive oxygen species used in applications like photodynamic therapy. mdpi.com

The presence of heavy atoms like iodine in a molecule is known to cause a phenomenon called the "heavy-atom effect." This effect significantly enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). Because singlet oxygen is generated via energy transfer from the photosensitizer's triplet state to ground-state molecular oxygen (³O₂), a high ISC rate is crucial for an efficient photosensitizer. rsc.org

For this compound, the iodine atom is expected to dominate the photophysical behavior. Its presence would lead to:

Low Fluorescence Quantum Yield (Φf): The rapid ISC process efficiently depopulates the S₁ state, competing with fluorescence emission and thus quenching it.

High Singlet Oxygen Quantum Yield (ΦΔ): The efficient population of the T₁ state leads to a high probability of energy transfer to ³O₂, resulting in a high yield of ¹O₂. rsc.org Studies on other iodinated photosensitizers have shown ΦΔ values approaching or exceeding 0.8. rsc.org

Computational methods, particularly Time-Dependent DFT (TD-DFT), can be used to predict the energies of the excited states and the spin-orbit couplings that govern the ISC rate, corroborating the expected high singlet oxygen generation efficiency.

Table 3: Predicted Photophysical Properties of this compound in Comparison to Related Compounds

Table of Mentioned Compounds

Electrochemical Investigations of Halogenated Phenazines

Redox Properties and Potentials of Halogenated Phenazine (B1670421) Derivatives

The redox potential of a phenazine derivative is a critical parameter that dictates its tendency to accept or donate electrons. This potential is highly sensitive to the nature and position of substituents on the phenazine ring system. nih.gov Halogens, being electron-withdrawing groups, generally shift the redox potential of the parent phenazine to more positive values. The magnitude of this shift is dependent on the electronegativity and number of the halogen atoms. For instance, computational studies on phenazine derivatives have shown that electron-withdrawing groups like cyano (-CN) and nitro (-NO2) groups can dramatically increase the redox potential. rsc.orgresearchgate.net Halogens such as chlorine and fluorine have a similar, albeit less pronounced, effect. acs.orgchemrxiv.org

In the case of 1-Chloro-9-iodo-phenazine, the presence of two different halogens, chloro and iodo, at positions 1 and 9 would be expected to make its redox potential more positive than that of unsubstituted phenazine. The chloro group is more electronegative than the iodo group, and its electron-withdrawing inductive effect would be significant. The position of these substituents also plays a crucial role in determining the final redox potential. nih.gov

The redox chemistry of phenazines typically involves a two-electron, two-proton transfer process, proceeding through a stable semiquinone radical intermediate. The half-wave potential (E₁⸝₂) is a key characteristic derived from electrochemical measurements like cyclic voltammetry (CV). For example, naturally occurring phenazines exhibit a range of redox potentials at pH 7, such as pyocyanin (B1662382) (PYO) at -247 mV and phenazine-1-carboxylate (B1240584) (PCA) at -323 mV versus Ag/AgCl. nih.gov The introduction of halogens would modulate these values. Studies on fluorinated phenazine derivatives have demonstrated that perfluoroalkylation can enable electrochemical polymerization, a process initiated by reductive defluorination following electrochemical reduction. usd.edu This highlights the profound impact of halogenation on the redox reaction pathways.

Computational studies, often employing density functional theory (DFT), have become invaluable for predicting the redox potentials of unexplored phenazine derivatives. acs.orgdntb.gov.ua These studies consistently show that electron-withdrawing groups increase the redox potential, while electron-donating groups (like amino or hydroxyl groups) decrease it. rsc.orgresearchgate.net This systematic structure-function relationship allows for the rational design of phenazine molecules with tailored redox properties for specific applications.

Table 1: Redox Potentials of Selected Phenazine Derivatives

CompoundHalf-wave Potential (E₁⸝₂) (V vs. Ag/AgCl)pHNotes
5-Methylphenazin-5-ium-1-carboxylate (5-MCA)-0.0707A naturally occurring phenazine. nih.gov
Pyocyanin (PYO)-0.2477A well-studied phenazine pigment from P. aeruginosa. nih.gov
Phenazine-1-carboxylic acid (PCA)-0.3237A common phenazine produced by fluorescent Pseudomonas spp. nih.gov
Phenazine-1-carboxamide (PCN)-0.3477Another derivative found in bacterial cultures. nih.gov
1-Methoxy-5-methylphenazinium methyl sulfate (B86663) (1-MeO-PMS)-0.1477Shows two redox peaks, this one from the adsorbed 1-MeO-PMS. myu-group.co.jp

Applications as Redox Mediators in Chemical and Biochemical Systems

A redox mediator is a molecule that facilitates electron transfer between an electrode and a species in solution that would otherwise react slowly at the electrode surface. Phenazine derivatives are excellent candidates for this role due to their reversible redox chemistry and tunable redox potentials. tandfonline.comresearchgate.net They can act as electron shuttles in a variety of systems, enhancing the performance of microbial fuel cells and biosensors. nih.gov

Halogenated phenazines, with their adjusted redox potentials, can be tailored to mediate specific reactions. For example, in biochemical systems, many dehydrogenase enzymes produce the reduced cofactor dihydronicotinamide adenine (B156593) dinucleotide (NADH). The direct electrochemical oxidation of NADH at conventional electrodes requires a high overpotential, leading to low sensitivity and fouling of the electrode surface. Phenazine derivatives can efficiently catalyze the oxidation of NADH at a much lower potential. myu-group.co.jp A study using 1-methoxy-5-methylphenazinium methyl sulfate (1-MeO-PMS) adsorbed on a carbon electrode demonstrated a 400 mV reduction in the overpotential for NADH oxidation. myu-group.co.jp The general mechanism involves the oxidation of NADH by the oxidized form of the phenazine mediator (PZ), which itself becomes reduced (PZH₂). The reduced mediator then rapidly diffuses to the electrode surface where it is re-oxidized, completing the catalytic cycle.

The stability of the phenazine mediator is crucial for its long-term performance. Phenazine ethosulfate (PES) and its derivatives are noted for their high stability and versatility in oxidoreductase-based biosensors. myu-group.co.jp Novel phenazine derivatives have been synthesized with reactive groups that allow them to be covalently attached to enzymes, creating a "quasi-direct electron transfer" system. myu-group.co.jp This strategy improves the efficiency of electron transfer from the enzyme's active site (e.g., a flavin cofactor) to the electrode. A halogenated phenazine like this compound could be functionalized to serve as such a mediator, with its redox potential fine-tuned by the chloro and iodo substituents to match the requirements of a specific enzyme system. Recently, phenazine-based compounds have also been explored as solid-state redox mediators for decoupling hydrogen and oxygen production in water electrolysis, showcasing their potential in energy applications. researchgate.netnih.gov

Electrochemical Sensor and Biosensor Development Utilizing Phenazine Scaffolds

The unique electrochemical and optical properties of phenazines make them highly suitable for the development of sensors and biosensors. tandfonline.comtandfonline.com They can be incorporated into sensor designs in several ways: as the analyte itself, as a catalyst to improve the detection of other analytes, or as a redox label.

Phenazine scaffolds are frequently used to modify electrode surfaces. researchgate.net This can be achieved through simple adsorption, electropolymerization, or covalent attachment. myu-group.co.jptandfonline.com The resulting modified electrode often exhibits enhanced sensitivity and selectivity towards a target analyte. For instance, electrodes modified with phenazine dyes like Neutral Red have been used to determine H₂O₂ and the anticoagulant heparin. tandfonline.com The combination of phenazines with other materials, such as carbon nanotubes, can further improve the performance of these sensors by increasing the electrode surface area and enhancing catalytic effects. tandfonline.comresearchgate.net

For a compound like this compound, its halogen substituents would influence its adsorption properties and interaction with electrode materials. The development of biosensors often involves the co-immobilization of a phenazine mediator and an enzyme on an electrode. A glucose biosensor, for example, can be constructed by adsorbing glucose dehydrogenase (GDH) onto a phenazine-modified electrode. myu-group.co.jp In this system, the enzyme catalyzes the oxidation of glucose, reducing NAD⁺ to NADH. The phenazine mediator then facilitates the electrochemical re-oxidation of NADH, generating a current that is proportional to the glucose concentration. myu-group.co.jp The limit of detection (LOD) for such sensors can be very low, often in the micromolar range. nih.govtandfonline.com

Table 2: Examples of Phenazine-Based Electrochemical Sensors

Mediator/ScaffoldAnalyteDetection MethodLimit of Detection (LOD)
Methylene Blue (MB)HemoglobinCyclic Voltammetry2 µM tandfonline.com
Methylene Blue (MB)AdenosineDifferential Pulse Voltammetry10 nM tandfonline.com
Neutral Red (NR)H₂O₂AmperometryNot specified tandfonline.com
1-MeO-PMSNADHAmperometry0.8 µM myu-group.co.jp
MoSₓ-functionalized GraphenePyocyanin (PYO)Square Wave Voltammetry0.19 µM nih.gov

Electrocatalytic Effects and Their Mechanisms

Electrocatalysis by phenazine derivatives is a key feature of their application in electrochemical sensors and energy systems. tandfonline.com The primary mechanism involves the phenazine acting as an electron-proton shuttle between the electrode and the substrate. This mediated electron transfer circumvents the high activation energy barrier associated with the direct electrochemical reaction of the substrate. myu-group.co.jp

The electrocatalytic oxidation of NADH is a classic example. The mechanism can be summarized as follows:

Chemical Reaction: NADH in solution reacts with the oxidized form of the phenazine mediator (PZ⁺) adsorbed on the electrode surface. The phenazine is reduced (to PZH), and NADH is oxidized to NAD⁺.

NADH + PZ⁺ + H⁺ → NAD⁺ + PZH₂⁺

Electrochemical Reaction: The reduced phenazine (PZH₂⁺) is then electrochemically oxidized back to its original state (PZ⁺) at the electrode surface, releasing two electrons.

PZH₂⁺ → PZ⁺ + 2e⁻ + H⁺

This cycle results in a catalytic current that is significantly larger than the background current from the mediator alone and occurs at a potential close to the redox potential of the phenazine couple, which is often much lower than the potential required for direct NADH oxidation. myu-group.co.jp This reduction in overpotential increases the sensitivity and selectivity of the measurement, as it minimizes interference from other species that might be oxidized at higher potentials. tandfonline.comresearchgate.net The efficiency of this electrocatalytic process depends on the rate of the chemical reaction between the substrate and the mediator and the rate of the electrochemical regeneration of the mediator. The structure of the phenazine, including its halogen substituents, directly impacts these rates by altering the redox potential and steric factors. nih.gov

Biosynthetic Pathways and Structural Diversification of Natural Phenazines As a Context for 1 Chloro 9 Iodo Phenazine Research

Overview of Phenazine (B1670421) Biosynthetic Gene Clusters (BGCs)

The biosynthesis of the core phenazine structure is a highly conserved process orchestrated by a set of genes typically organized in an operon, commonly referred to as the phz operon. mdpi.comnih.gov These phenazine biosynthetic gene clusters (BGCs) are found in a variety of bacterial genera, such as Pseudomonas, Streptomyces, Brevibacterium, and Xenorhabdus. mdpi.comnih.govmdpi.com The biosynthesis begins with the shikimic acid pathway, which provides the precursor chorismic acid. mdpi.comwikipedia.org Enzymes encoded by the core phz genes convert two molecules of a chorismate-derived intermediate into the foundational phenazine scaffolds, primarily phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC). acs.orgasm.org

The core BGC typically contains a set of conserved genes, often designated phzABCDEFG, which are essential for the synthesis of PCA. The products of these genes show homology to enzymes involved in aromatic amino acid metabolism. For example, PhzE functions as an anthranilate synthase, PhzD as an isochorismatase, and PhzF as an isomerase. asm.org The presence or absence of certain genes, such as phzA (a homolog of phzB), can influence whether the primary product is PCA or PDC. asm.org The discovery and analysis of these BGCs, often through genome mining and tools like antiSMASH, have been fundamental in understanding how bacteria produce this diverse class of molecules and have paved the way for metabolic engineering efforts to create new derivatives. acs.orgmdpi.comnih.gov

Table 1: Core Genes in the Phenazine Biosynthetic Gene Cluster (phz) and Their Postulated Functions.
GenePostulated Enzyme FunctionRole in Biosynthesis
phzA/BHypothetical protein, may be involved in multienzyme complex stabilization. PhzA/B catalyzes the formation of the tricyclic phenazine core. researchgate.netFormation and stabilization of the phenazine ring structure.
phzC3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase homologInvolved in the synthesis of the phenazine precursor from the shikimate pathway.
phzDIsochorismataseCatalyzes the hydrolysis of an isochorismate-like intermediate. mdpi.com
phzEAnthranilate synthase component IInvolved in the formation of an aminocyclohexadienyl-carboxylate intermediate from chorismate. mdpi.com
phzFIsomeraseCatalyzes the isomerization of trans-2,3-dihydro-3-hydroxyanthranilic acid. asm.org
phzGPyridoxamine-5'-phosphate oxidase homologBelieved to supply a necessary cofactor for the final steps of PCA synthesis.

Enzymatic and Non-Enzymatic Modifications Leading to Diverse Phenazine Structures

The immense structural diversity observed in the phenazine family arises from modifications of the initial PCA or PDC core scaffolds. acs.orgresearchgate.net These transformations are carried out by a suite of tailoring enzymes, often encoded by genes located within or adjacent to the core BGC, as well as through spontaneous chemical reactions. acs.orgmdpi.com

Enzymatic modifications are responsible for most of the known structural variations:

Hydroxylation: Flavin-dependent monooxygenases, such as PhzS, introduce hydroxyl groups onto the phenazine ring, a crucial step in the biosynthesis of compounds like pyocyanin (B1662382). acs.orgresearchgate.netasm.org

Methylation: S-adenosyl-methionine (SAM)-dependent methyltransferases, like PhzM, catalyze the N-methylation of the phenazine core. acs.orgresearchgate.net O-methylation is also observed, catalyzed by enzymes such as LaPhzM. acs.org

Prenylation: Prenyltransferases attach isoprenoid moieties to the phenazine structure, leading to terpenoid phenazines. acs.org These enzymes can catalyze C-prenylation or O-prenylation, and N-prenyltransferases like PzmP have also been identified. acs.orgnih.gov

Glycosylation: Glycosyltransferases attach various sugar moieties to the phenazine aglycone, enhancing solubility and modifying bioactivity. mdpi.comnih.gov

N-oxidation: The introduction of N-oxide functional groups, which can alter the redox properties and water solubility of the molecule, is another key modification. mdpi.comresearchgate.net

Decarboxylation: Enzymes like PhdA can remove carboxyl groups, further diversifying the available structures. acs.org

Non-enzymatic modifications also contribute to the final profile of phenazine compounds produced by an organism. For instance, the oxidative decarboxylation of the phenazine core can occur spontaneously in the presence of molecular oxygen, leading to the formation of phenazine-1-carboxylic acid from a dicarboxylic precursor or its conversion to a hydroxylated derivative. researchgate.netresearchgate.net

While many modifications are known, halogenation is rare in natural phenazines, and the specific enzymatic pathways for their biosynthesis have not been elucidated. mdpi.com The known examples are limited to bromo-phenazines, with no reports of naturally occurring chloro- or iodo-phenazine derivatives, underscoring that compounds like 1-chloro-9-iodo-phenazine are products of synthetic chemistry rather than natural biosynthesis. mdpi.com

Table 2: Examples of Enzymatic Modifications in Phenazine Biosynthesis.
Modification TypeEnzyme ClassExample EnzymeResulting Compound Class
HydroxylationMonooxygenasePhzS researchgate.netHydroxylated phenazines (e.g., 1-hydroxyphenazine) asm.org
N-MethylationN-MethyltransferasePhzM researchgate.netN-methylated phenazines (e.g., Pyocyanin) mdpi.com
O-MethylationO-MethyltransferaseLaPhzM acs.orgO-methylated phenazines acs.org
PrenylationPrenyltransferasePpzP, PzmP acs.orgnih.govTerpenoid phenazines acs.org
GlycosylationGlycosyltransferaseNot fully characterized researchgate.netGlycosylated phenazines nih.gov
N-OxidationN-monooxygenaseNaphzNO1 acs.orgPhenazine N-oxides (e.g., Myxin) mdpi.comresearchgate.net

Strategies for Bio-inspired Synthesis of Halogenated Phenazines

Given the rarity of naturally occurring halogenated phenazines and the absence of known biosynthetic pathways for compounds like this compound, chemical synthesis is the exclusive route to access these molecules. mdpi.com Bio-inspired synthetic strategies often utilize modular approaches that allow for the systematic diversification of the phenazine scaffold, mirroring the logic of biosynthetic tailoring but with the broader toolkit of organic chemistry. mdpi.comrsc.org

Several robust methods have been developed for the synthesis of the phenazine core and its subsequent halogenation:

Wohl-Aue Reaction: This classic method involves the base-promoted condensation of an aniline (B41778) with a nitroarene to form the phenazine heterocycle. wikipedia.orgnih.gov By choosing appropriately substituted starting materials, this reaction provides a modular route to a wide array of phenazine derivatives. nih.gov

Reductive Cyclization: A common strategy involves the coupling of an aniline with a nitroaromatic compound (e.g., via Jourdan-Ullmann or Buchwald-Hartwig coupling), followed by a reductive cyclization of the resulting diphenylamine (B1679370) intermediate to form the phenazine ring. mdpi.comrroij.com This approach is highly versatile for creating substituted phenazines. rroij.com

Direct Halogenation: Once the phenazine core is synthesized, halogen atoms can be introduced directly onto the ring. Electrophilic halogenating agents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used for chlorination and bromination, respectively. rsc.orgacs.org The synthesis of iodinated phenazines has also been reported, expanding the range of accessible halogenated derivatives. rsc.orgresearchgate.net

The synthesis of a specifically substituted compound like this compound would likely require a multi-step, regioselective approach. A plausible strategy could involve the condensation of a pre-halogenated aniline or nitrobenzene (B124822) derivative to construct the core, followed by one or more selective halogenation steps on the phenazine product. For example, a route could start with the synthesis of a 1-chloro-phenazine or a 1-iodo-phenazine intermediate, followed by the introduction of the second halogen at the C9 position. The development of such modular routes is critical for exploring the structure-activity relationships (SAR) of complex halogenated phenazines. rsc.orgacs.org

Table 3: Key Synthetic Strategies for Halogenated Phenazines.
Synthetic StrategyDescriptionApplication
Wohl-Aue ReactionBase-promoted condensation of an aniline and a nitroarene. wikipedia.orgnih.govModular synthesis of the core phenazine scaffold from diverse building blocks.
Buchwald-Hartwig / Reductive CyclizationPalladium-catalyzed C-N coupling followed by cyclization to form the phenazine ring. mdpi.comEfficient and versatile route to functionalized phenazines.
Direct Electrophilic HalogenationReaction of a phenazine core with an electrophilic halogen source (e.g., NBS, NCS). rsc.orgacs.orgIntroduction of chloro, bromo, and iodo substituents onto the phenazine ring.
Condensation with Halogenated PrecursorsUsing pre-halogenated anilines or other precursors in condensation reactions to build the core. mdpi.comnih.govControl of halogen substitution patterns from the start of the synthesis.

Future Directions and Emerging Research Avenues for 1 Chloro 9 Iodo Phenazine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While general methods for phenazine (B1670421) synthesis exist, dedicated and optimized routes to 1-Chloro-9-iodo-phenazine are yet to be established. researchgate.net Future research will likely focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Current multistep syntheses for halogenated phenazines often involve reacting substituted anilines and nitroarenes, followed by demethylation and subsequent halogenation steps. rsc.orgnih.gov A key research goal would be to streamline this process, potentially through a modular, one-pot synthesis that minimizes intermediate purification steps and solvent waste. rsc.org Investigating modern coupling strategies, such as palladium-catalyzed N-arylation or reductive cyclization of appropriately substituted diphenylamines, could provide more direct access to the phenazine core. researchgate.net Furthermore, exploring the use of sustainable catalysts and bio-inspired enzymatic routes could drastically reduce the environmental impact of the synthesis.

Future efforts could focus on the regioselective construction of the di-halogenated phenazine ring system, a significant synthetic challenge. rroij.com Methods such as the Jourdan-Ullmann coupling followed by a reductive ring closure have been used for other substituted phenazines and could be adapted. rroij.com The development of a robust synthetic protocol is paramount for enabling the broader study and application of this compound.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Approach Potential Advantages Key Research Challenges
Modified Wohl-Aue Reaction Utilizes readily available aniline (B41778) and nitroarene precursors. rsc.org Often requires harsh reaction conditions; regioselectivity can be poor. researchgate.net
Reductive Cyclization Can offer high yields for specific substrates. Precursor synthesis can be complex; requires stoichiometric reductants. rroij.com
Palladium-Catalyzed N-Arylation High functional group tolerance; potential for high regioselectivity. Catalyst cost and toxicity; optimization of ligands and conditions required. researchgate.net

| Photocatalytic Routes | Mild reaction conditions; potential for novel reactivity. | Substrate scope can be limited; requires specialized equipment. beilstein-journals.org |

Advanced Mechanistic Characterization at Atomic and Sub-Molecular Resolution

A fundamental understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for its rational development. Future research should employ advanced analytical techniques to probe reaction intermediates and transition states.

Techniques such as in-situ NMR spectroscopy and rapid-injection mass spectrometry could provide real-time snapshots of reaction pathways. For more detailed structural information, cryogenic electron microscopy (cryo-EM) and single-crystal X-ray diffraction of trapped intermediates could offer unprecedented atomic-level resolution. Mechanistic investigations into its reactivity, particularly the selective activation of either the C-Cl or C-I bond in cross-coupling reactions, would be highly valuable. du.ac.in For instance, the significant difference in bond dissociation energies between C-I and C-Cl bonds suggests that selective functionalization at the iodine-bearing position should be readily achievable using palladium catalysis. beilstein-journals.org

Exploration of Supramolecular Assembly and Material Science Applications

The presence of an iodine atom on the phenazine ring makes this compound an excellent candidate for applications in supramolecular chemistry and crystal engineering. rsc.org The iodine atom can act as a potent halogen bond (XB) donor, a highly directional and specific non-covalent interaction. rsc.orgacs.org

Future research should systematically explore the co-crystallization of this compound with a variety of halogen bond acceptors (e.g., pyridines, N-oxides). rsc.orgacs.org This could lead to the formation of well-defined supramolecular architectures such as tapes, sheets, and porous frameworks. rsc.org The interplay between the halogen bond from the iodine, weaker interactions from the chlorine, and potential π–π stacking of the phenazine cores could result in complex and functional solid-state materials. rsc.org These materials could be investigated for applications in gas sorption, selective molecular recognition, or as templates for solid-state reactions. The relationship between the supramolecular interactions and the resulting crystal habits could be a key area of study. rsc.org

Table 2: Potential Halogen Bond Acceptors for Co-crystallization with this compound

Acceptor Class Specific Examples Potential Supramolecular Motif
Nitrogen Heterocycles Pyridine, 4,4'-Bipyridine, Phenazine Linear chains, 2D grids rsc.org
N-Oxides Pyridine N-oxide Strong, linear O···I halogen bonds
Carbonyls Dioxane, Acetone Weaker C=O···I interactions

| Anions | Halides (Br⁻, Cl⁻), Nitrate (NO₃⁻) | Anion-recognition assemblies |

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research into this compound. Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's properties and reactivity, guiding experimental efforts. diva-portal.orgscholaris.ca

Future work should leverage computational tools to:

Predict Molecular Properties: Calculate the electrostatic potential surface to visualize the electrophilic σ-hole on the iodine atom, quantifying its halogen bonding capability. acs.orgscholaris.ca

Model Reaction Pathways: Elucidate detailed mechanisms for its synthesis and functionalization, calculating activation energies to predict regioselectivity in cross-coupling reactions. du.ac.indiva-portal.org

Simulate Spectroscopic Data: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds and intermediates.

Design Supramolecular Assemblies: Model the interaction energies and geometries of co-crystals to predict stable supramolecular synthons before attempting their synthesis experimentally. rsc.org

This integrated approach will minimize trial-and-error experimentation, reduce waste, and facilitate the rational design of new materials and reactions based on the this compound scaffold.

Interdisciplinary Research with Fields beyond Traditional Synthetic and Mechanistic Chemistry

The unique electronic properties conferred by the halogen substituents suggest that this compound could be a valuable building block in various interdisciplinary fields. researchgate.net

Materials Science: Phenazines are redox-active and have been explored in organic electronics. google.com The electron-withdrawing nature of the halogens in this compound could tune its redox potentials, making it a candidate for n-type semiconductors in organic field-effect transistors (OFETs) or as a redox-active component in novel flow batteries. google.com

Medicinal Chemistry: Halogenated phenazines have demonstrated potent antimicrobial and biofilm-eradicating properties. rsc.org Future research could involve synthesizing derivatives of this compound and screening them for biological activity against pathogenic bacteria or as anticancer agents, an area where other phenazine derivatives have shown promise. uio.no

Biocatalysis: The development of enzymes capable of incorporating noncanonical amino acids opens the door to creating novel biocatalysts. nih.gov It may be possible to engineer enzymes to recognize and transform this compound or its derivatives, enabling highly selective and environmentally benign chemical transformations.

Engaging in collaborations with materials scientists, biologists, and chemical engineers will be essential to fully realize the potential of this promising, yet underexplored, chemical compound.

Q & A

Q. Example Table :

StepReagent/ConditionCritical ParameterOutcome
IodinationKI, CuI, DMF, 110°CMoisture controlPrevents hydrolysis of iodide intermediates

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • 1H/13C NMR : Identify aromatic proton environments; note deshielding effects from electron-withdrawing halogens .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., halogen positioning in the phenazine core) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 326.8921) and isotopic patterns for chlorine/iodine .

Pitfall Avoidance : Use deuterated DMSO for NMR to minimize solvent interference with aromatic signals.

Advanced: How should researchers address contradictions in reported stability data for this compound?

Answer:
Contradictions often arise from environmental factors (light, humidity) or analytical methods. Mitigation strategies:

  • Methodological Rigor : Standardize storage conditions (e.g., dark, anhydrous, -20°C) and use accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Data Comparison : Apply statistical tests (e.g., ANOVA) to compare degradation rates across studies, ensuring p-value thresholds (α ≤ 0.05) .
  • Root-Cause Analysis : Use HPLC-DAD to identify degradation products (e.g., dehalogenated phenazines) and correlate with environmental exposures .

Advanced: What computational methods are suitable for studying the electronic effects of chlorine and iodine in this compound?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to model halogen-induced electron-withdrawing effects on HOMO/LUMO .
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMF vs. THF) to predict solubility trends.
  • Comparative Analysis : Overlay electrostatic potential maps with analogs (e.g., 1-Bromo-9-iodo-phenazine) to quantify halogen electronegativity impacts .

Validation : Cross-check computational results with experimental UV-Vis spectra (e.g., λmax shifts due to substituent effects).

Basic: What are the key considerations for ensuring the purity of this compound in biological assays?

Answer:

  • Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to achieve ≥95% purity .
  • Control Experiments : Include negative controls (solvent-only) to rule out assay interference from residual reactants.
  • Batch Documentation : Record lot numbers, storage dates, and purity certificates for traceability .

Advanced: How can researchers optimize reaction conditions to minimize competing pathways during halogenation of phenazines?

Answer:

  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediate formation (e.g., iodophenazine vs. dichlorophenazine byproducts) .
  • Catalyst Screening : Test Pd/Cu systems to enhance regioselectivity; report turnover numbers (TON) and selectivity ratios (e.g., 8:1 Cl:I substitution) .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to reduce nucleophilic displacement of iodine .

Table : Catalyst Performance Comparison

CatalystYield (%)Selectivity (Cl:I)
CuI/Pd(OAc)₂727:1
CuBr/FeCl₃583:1

Advanced: What frameworks guide hypothesis formulation for studying this compound’s antimicrobial mechanisms?

Answer:

  • PICO Framework : Define Population (bacterial strains), Intervention (compound concentration), Comparison (untreated controls), Outcome (MIC values) .
  • FINER Criteria : Ensure hypotheses are Feasible (in-vitro models), Novel (untested halogen effects), Ethical (non-pathogenic strains), and Relevant (antibiotic resistance) .
  • Mechanistic Probes : Use ROS assays and membrane permeability tests to differentiate between oxidative stress vs. membrane disruption modes .

Basic: How should researchers document synthetic failures or unexpected results in this compound studies?

Answer:

  • Transparency : Report failed attempts in Supplementary Information (e.g., unsuccessful cross-coupling conditions) .
  • Troubleshooting Tables : Include variables tested (e.g., temperature, catalyst loading) and outcomes to guide future work.
  • Error Analysis : Quantify deviations (e.g., "80°C yielded 10% product vs. 110°C at 65%") and propose mechanistic explanations .

Advanced: What strategies validate the ecological relevance of this compound degradation studies?

Answer:

  • Environmental Simulation : Use soil slurry models to mimic natural microbial activity and track half-life (t½) under varying pH .
  • Metabolite Profiling : Employ LC-QTOF-MS to identify transformation products and assess ecotoxicity (e.g., Daphnia magna assays) .
  • Data Harmonization : Align degradation metrics with OECD guidelines (e.g., Test No. 307 for soil fate studies) .

Advanced: How can mixed-methods approaches resolve discrepancies in this compound’s electrochemical behavior?

Answer:

  • Triangulation : Combine cyclic voltammetry (CV), EPR spectroscopy, and DFT to correlate redox potentials with radical intermediate stability .
  • Error Margins : Report CV scan-rate dependencies (e.g., 50–200 mV/s) to distinguish diffusion-controlled vs. kinetic processes .
  • Peer Review : Submit raw datasets to open repositories (e.g., Zenodo) for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.